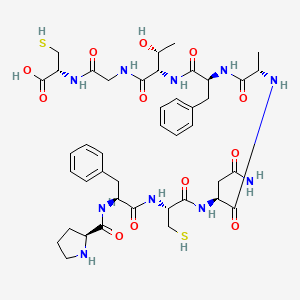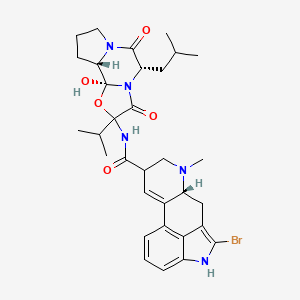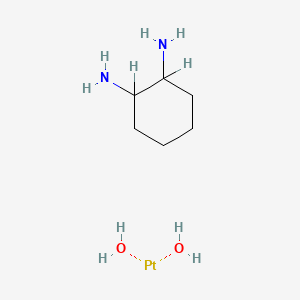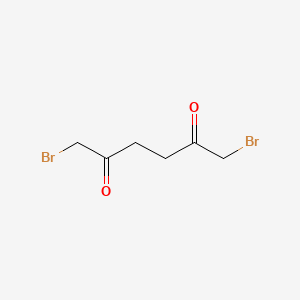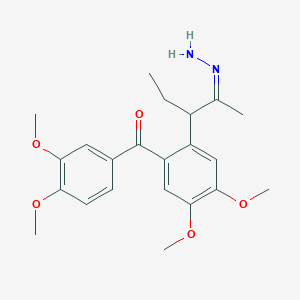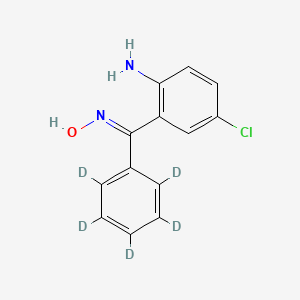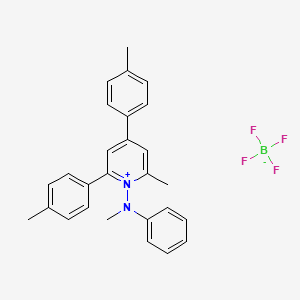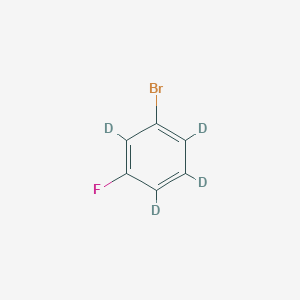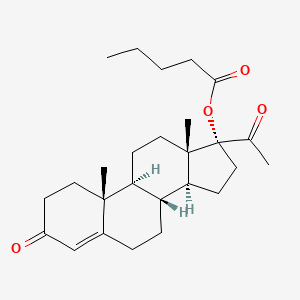
17alpha-HydroxyprogesteroneValerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17alpha-Hydroxyprogesterone Valerate is a synthetic derivative of the naturally occurring steroid hormone progesterone. It is a progestin, which means it mimics the effects of progesterone in the body. This compound is used in various medical applications, particularly in hormone replacement therapy and in the prevention of preterm labor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17alpha-Hydroxyprogesterone Valerate typically involves the esterification of 17alpha-Hydroxyprogesterone with valeric acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The crude product is then purified through recrystallization or chromatography to obtain the final compound .
Industrial Production Methods
Industrial production of 17alpha-Hydroxyprogesterone Valerate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .
Análisis De Reacciones Químicas
Types of Reactions
17alpha-Hydroxyprogesterone Valerate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: This reaction can reduce the ketone group back to a hydroxyl group.
Substitution: This reaction can replace the valerate ester with other ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include various carboxylic acids and acid chlorides in the presence of a catalyst like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 17alpha-Hydroxyprogesterone Valerate can yield 17alpha-Hydroxyprogesterone, while reduction can regenerate the original compound from its oxidized form .
Aplicaciones Científicas De Investigación
17alpha-Hydroxyprogesterone Valerate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of steroid hormones.
Biology: It is used in studies related to hormone regulation and reproductive biology.
Medicine: It is used in hormone replacement therapy and in the prevention of preterm labor. It is also used in the treatment of certain types of cancer.
Industry: It is used in the production of various pharmaceutical formulations .
Mecanismo De Acción
17alpha-Hydroxyprogesterone Valerate exerts its effects by binding to progesterone receptors in the body. This binding activates the receptors, leading to changes in gene expression that mimic the effects of natural progesterone. The compound also interacts with other molecular targets, such as glucocorticoid and mineralocorticoid receptors, albeit with lower affinity .
Comparación Con Compuestos Similares
17alpha-Hydroxyprogesterone Valerate is part of a class of compounds known as 17alpha-hydroxyprogesterone derivatives. Similar compounds include:
- Chlormadinone Acetate
- Cyproterone Acetate
- Hydroxyprogesterone Caproate
- Medroxyprogesterone Acetate
- Megestrol Acetate
Compared to these compounds, 17alpha-Hydroxyprogesterone Valerate has unique properties, such as its specific ester group, which can influence its pharmacokinetics and pharmacodynamics .
Propiedades
Fórmula molecular |
C26H38O4 |
|---|---|
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C26H38O4/c1-5-6-7-23(29)30-26(17(2)27)15-12-22-20-9-8-18-16-19(28)10-13-24(18,3)21(20)11-14-25(22,26)4/h16,20-22H,5-15H2,1-4H3/t20-,21+,22+,24+,25+,26+/m1/s1 |
Clave InChI |
BQUKFPPRDXJLJV-WYKXONHLSA-N |
SMILES isomérico |
CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C |
SMILES canónico |
CCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



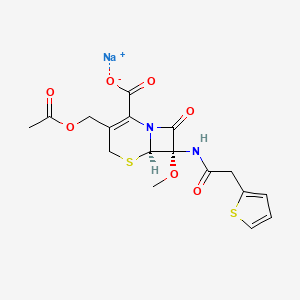

![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
